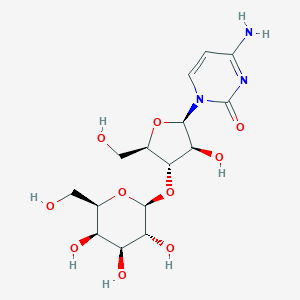
3/'-O-Galactopyranosylcytarabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Galactopyranosylcytarabine: is a derivative of cytarabine, a pyrimidine nucleoside analog This compound is characterized by the presence of a galactopyranosyl group attached to the 3’ position of the cytarabine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Galactopyranosylcytarabine typically involves the glycosylation of cytarabine with a galactopyranosyl donor. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the selective attachment of the galactopyranosyl group to the 3’ position of cytarabine.
Industrial Production Methods: Industrial production of 3’-O-Galactopyranosylcytarabine may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-O-Galactopyranosylcytarabine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The galactopyranosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3’-O-Galactopyranosylcytarabine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes. It is often used in studies related to nucleoside metabolism and enzyme activity.
Medicine: 3’-O-Galactopyranosylcytarabine has potential applications in the treatment of leukemia and other cancers. Its ability to interfere with DNA synthesis makes it a valuable candidate for chemotherapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3’-O-Galactopyranosylcytarabine involves its incorporation into DNA during the S-phase of the cell cycle. This incorporation disrupts DNA synthesis and function, leading to cell death. The compound targets DNA polymerase and other enzymes involved in DNA replication, making it effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Cytarabine: The parent compound, used widely in chemotherapy.
5-Azacytidine: Another nucleoside analog with similar applications in cancer treatment.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness: 3’-O-Galactopyranosylcytarabine is unique due to the presence of the galactopyranosyl group, which may enhance its solubility, stability, and bioavailability compared to other nucleoside analogs. This modification can also influence its interaction with biological targets, potentially leading to improved therapeutic outcomes.
Propriétés
Numéro CAS |
155603-72-8 |
|---|---|
Formule moléculaire |
C15H23N3O10 |
Poids moléculaire |
405.36 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H23N3O10/c16-7-1-2-18(15(25)17-7)13-11(24)12(6(4-20)26-13)28-14-10(23)9(22)8(21)5(3-19)27-14/h1-2,5-6,8-14,19-24H,3-4H2,(H2,16,17,25)/t5-,6-,8+,9+,10-,11+,12-,13-,14+/m1/s1 |
Clé InChI |
DHNKPBBSFXICPK-WUKGOCQWSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Key on ui other cas no. |
155603-72-8 |
Synonymes |
3'-O-Gal-ara-C 3'-O-galactopyranosyl-ara-C 3'-O-galactopyranosylcytarabine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















